

# Measuring Octanoate Uptake in Cultured Astrocytes: Application Notes and Protocols

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for measuring the uptake and subsequent metabolic fate of **octanoate** in cultured astrocytes. The following sections offer step-by-step methodologies for radiolabeled and fluorescent uptake assays, as well as analysis of metabolic responses using Seahorse technology.

### Introduction

Astrocytes play a crucial role in brain energy metabolism and are known to utilize fatty acids as an energy source. **Octanoate**, a medium-chain fatty acid, can cross the blood-brain barrier and is readily metabolized by astrocytes.[1][2] Understanding the mechanisms and kinetics of **octanoate** uptake is vital for research into neurological disorders, metabolic coupling between astrocytes and neurons, and the development of therapeutic strategies targeting brain metabolism.[2][3] This document outlines established methods to quantify **octanoate** uptake and its metabolic effects in vitro.

### **Data Presentation**

The following tables summarize quantitative data on **octanoate** uptake and metabolism in astrocytes, compiled from various studies.

Table 1: Kinetics of Radiolabeled **Octanoate** Uptake in Astrocytes



Cell Type	Tracer	K_m	V_max	Experiment al Conditions	Reference
Cultured Mouse Astrocytes	[U- <sup>13</sup> C]C8	50 μΜ	58.8 nmol/min/mg protein	Measurement of glutamate uptake as a proxy for related metabolic activity.	[4]
Astrocytoma Cells	[1- <sup>14</sup> C]octanoate	Not specified	Time- dependent increase up to 60 min	pH dependence observed (increased uptake at lower pH).	[5]

Table 2: Effects of **Octanoate** on Astrocyte Metabolism

Cell Type	Treatment	Metabolic Effect	Quantitative Change	Reference
Human iPSC- derived Astrocytes	300 μM Octanoic Acid	Increased Ketogenesis	2.17-fold increase	[6][7]
Human iPSC- derived Astrocytes	300 μM Decanoic Acid	Increased Lactate Formation	49.6% increase	[6][7]
Cultured Astrocytes	Octanoic Acid (C8)	Increased ATP- linked Respiration	Not specified	[8]
Cultured Astrocytes	Decanoic Acid (C10)	Increased Mitochondrial Proton Leak	Not specified	[8]



# Experimental Protocols Protocol 1: Radiolabeled Octanoate Uptake Assay

This protocol describes the measurement of **octanoate** uptake using radiolabeled [1-14C]**octanoate**.

#### Materials:

- Primary astrocyte cultures or astrocytoma cell lines
- [1-14C]octanoate
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Hanks' Balanced Salt Solution (HBSS)
- Scintillation fluid
- Scintillation counter
- Multi-well culture plates (e.g., 24-well)
- Ice-cold Phosphate-Buffered Saline (PBS)
- 0.1 M NaOH

#### Procedure:

- Cell Culture: Plate astrocytes in 24-well plates and culture until they reach confluence.[9]
- Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., HBSS) and warm to 37°C.
- Initiation of Uptake:
  - Aspirate the culture medium from the wells.
  - Wash the cells twice with warm uptake buffer.



- $\circ$  Add the uptake buffer containing [1-14C]**octanoate** (final concentration typically in the  $\mu$ M range) to each well to start the uptake.
- Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to determine the time course of uptake.[5]
- Termination of Uptake:
  - To stop the uptake, rapidly aspirate the radioactive uptake buffer.
  - Wash the cells three times with ice-cold PBS to remove extracellular tracer.
- Cell Lysis and Scintillation Counting:
  - Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.
  - Transfer the lysate to a scintillation vial.
  - Add scintillation fluid to each vial.
  - Measure the radioactivity using a scintillation counter.
- Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- Data Analysis: Express the uptake as nmol or pmol of **octanoate** per mg of protein.

### **Protocol 2: Fluorescent Fatty Acid Analog Uptake Assay**

This protocol utilizes a fluorescently labeled fatty acid analog to measure uptake in real-time.

#### Materials:

- Primary astrocyte cultures
- Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)
- Fatty Acid Uptake Assay Kit (e.g., from Dojindo or Sigma-Aldrich)[10][11]



- Serum-free culture medium
- Quenching solution (if provided in the kit)
- Fluorescence plate reader or fluorescence microscope
- Black, clear-bottom 96-well plates

#### Procedure:

- Cell Plating: Seed astrocytes in a black, clear-bottom 96-well plate at a density of 50,000 to 80,000 cells per well and allow them to adhere.[11]
- Serum Starvation: Before the assay, replace the growth medium with serum-free medium and incubate for 15-60 minutes at 37°C.[10][11]
- Preparation of Working Solution: Prepare the fluorescent fatty acid analog working solution in serum-free medium according to the manufacturer's instructions.
- Uptake Measurement:
  - Remove the serum-free medium from the wells.
  - Add the fluorescent fatty acid working solution to each well.
  - Immediately begin measuring the fluorescence intensity using a plate reader (e.g., λex = 485 nm / λem = 515 nm) at regular intervals (e.g., every 20 seconds for 30-60 minutes).
     [11]
  - Alternatively, for endpoint assays, incubate for a defined period (e.g., 15 minutes) at 37°C.
     [10]
- Termination and Washing (for endpoint assays):
  - Remove the probe-containing medium.
  - Wash the cells with the provided washing buffer or PBS.[10]



- If using a quenching buffer, add it to the wells to eliminate extracellular fluorescence before reading.[12]
- Data Analysis: Plot the fluorescence intensity over time or compare the endpoint fluorescence values between different experimental conditions. Normalize the data to cell number if necessary.

## **Protocol 3: Seahorse XF Assay for Metabolic Analysis**

This protocol measures the oxygen consumption rate (OCR) to assess the metabolic response of astrocytes to **octanoate**.

#### Materials:

- Primary astrocyte cultures
- Seahorse XF96 or similar analyzer
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium supplemented with L-glutamine and sodium pyruvate
- Octanoate solution
- Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

#### Procedure:

- Cell Seeding: Seed astrocytes into a Seahorse XF Cell Culture Microplate at an optimal density (e.g., ~20,000 cells per well) and allow them to attach overnight.[13]
- Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[13][14]
- Assay Medium Exchange:
  - On the day of the assay, remove the culture medium from the cell plate.

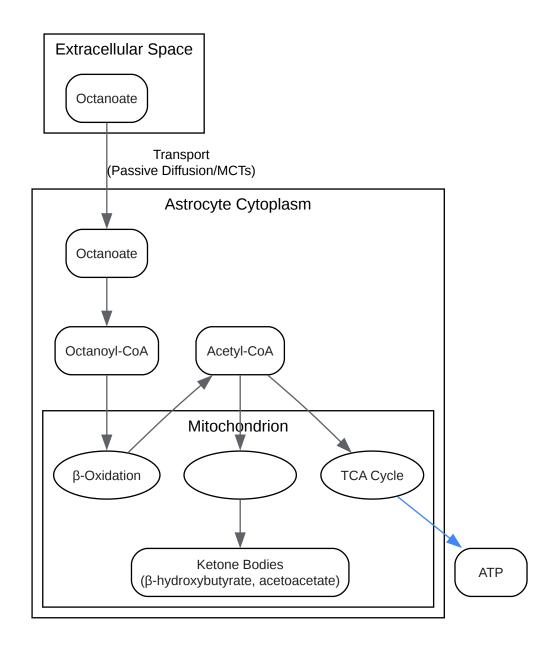


- Wash the cells once with pre-warmed Seahorse assay medium.
- Add the final volume of pre-warmed Seahorse assay medium to each well.[13]
- Incubate the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes before the assay.
   [13]
- Prepare Injection Ports: Load the injection ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test and the octanoate solution.
- Seahorse XF Analyzer Run:
  - Calibrate the sensor cartridge in the Seahorse analyzer.
  - Replace the calibrant plate with the cell plate.
  - Start the assay protocol. The instrument will measure baseline OCR, then inject
     octanoate and measure the response, followed by the sequential injections of oligomycin,
     FCCP, and rotenone/antimycin A.[14]
- Data Analysis: Use the Seahorse Wave software to analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, and maximal respiration in the presence and absence of octanoate.[15]

## Visualization of Pathways and Workflows Octanoate Metabolism in Astrocytes

The following diagram illustrates the primary metabolic pathways of **octanoate** in astrocytes, leading to the production of ketone bodies and entry into the TCA cycle.





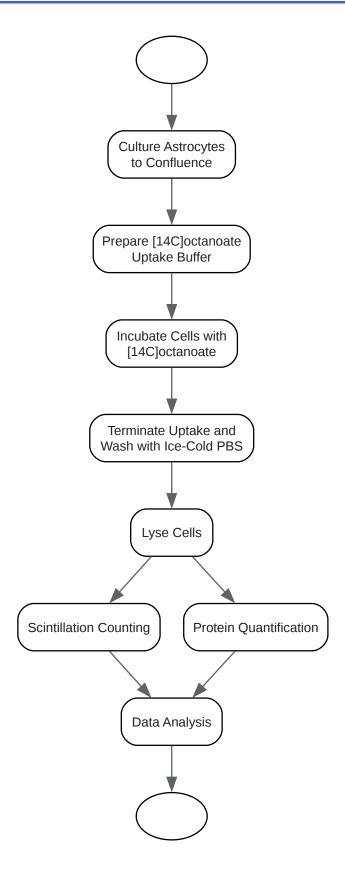
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Caption: Metabolic fate of **octanoate** in astrocytes.

## Experimental Workflow for Radiolabeled Octanoate Uptake

This diagram outlines the key steps in the radiolabeled **octanoate** uptake assay.





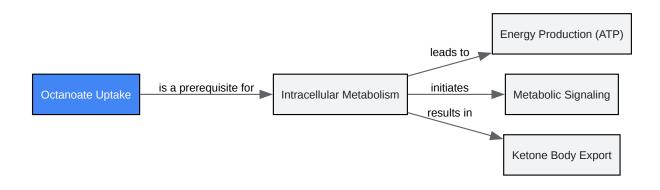
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Caption: Workflow for radiolabeled octanoate uptake assay.



## Logical Relationship of Octanoate Transport and Metabolism

This diagram shows the logical flow from **octanoate** transport into the astrocyte to its downstream metabolic effects.



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Caption: Logical flow of **octanoate** action in astrocytes.

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### Methodological & Application





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